molecular formula C21H17ClF2N4O3 B15103195 methyl 2-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate

methyl 2-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate

Cat. No.: B15103195
M. Wt: 446.8 g/mol
InChI Key: WFMSAMABSGJOLK-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[4,5-c]pyridine structure, followed by the introduction of the 4-chloro-2-fluorophenyl group through a nucleophilic substitution reaction. The final steps involve the esterification of the benzoate moiety and the coupling of the carbonyl amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, methyl 2-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a lead compound in drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its structural features may confer specific biological activities, making it a candidate for further pharmacological evaluation.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, which can trigger a cascade of biochemical events within the cell.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate
  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Uniqueness

Compared to similar compounds, methyl 2-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C21H17ClF2N4O3

Molecular Weight

446.8 g/mol

IUPAC Name

methyl 2-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-5-fluorobenzoate

InChI

InChI=1S/C21H17ClF2N4O3/c1-31-20(29)14-9-12(23)3-5-16(14)27-21(30)28-7-6-17-18(26-10-25-17)19(28)13-4-2-11(22)8-15(13)24/h2-5,8-10,19H,6-7H2,1H3,(H,25,26)(H,27,30)

InChI Key

WFMSAMABSGJOLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)F)N=CN3

Origin of Product

United States

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